Tripropionin

Description

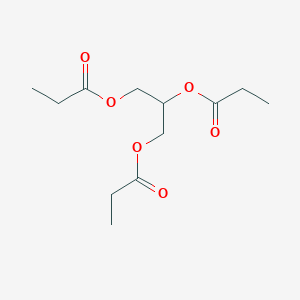

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-di(propanoyloxy)propyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWRNSARCRTXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COC(=O)CC)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051702 |

Source

|

| Record name | Tripropionin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with practically no odour |

Source

|

| Record name | Glyceryl tripropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 to 176.00 °C. @ 20.00 mm Hg |

Source

|

| Record name | Glycerol tripropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.07 mg/mL at 37 °C, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) |

Source

|

| Record name | Glycerol tripropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glyceryl tripropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.082 |

Source

|

| Record name | Glyceryl tripropanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

139-45-7 |

Source

|

| Record name | Tripropionin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPROPIONIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1,2,3-tripropanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropionin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tripropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8L8EVQ6QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol tripropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tripropionin for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, also known as glyceryl tripropionate, is a triglyceride synthesized by the formal acylation of the three hydroxyl groups of glycerol with propionic acid.[1] It is a clear, colorless to pale yellow liquid with virtually no odor.[1] While historically utilized as a plasticizer and flavoring agent, its unique physicochemical properties are garnering increasing interest within the research and drug development sectors.[2][3][4] This interest stems from its potential as a carrier for drug delivery and as a pro-drug for propionate, a short-chain fatty acid with known biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways of its metabolites, offering a valuable resource for scientists working with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. The key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₆ | [1] |

| Molecular Weight | 260.28 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Practically odorless | [1] |

| Boiling Point | 175-176 °C at 20 mmHg | [1] |

| Density | 1.082 g/cm³ | [2] |

| Refractive Index | 1.4310 - 1.4340 at 20°C | [5] |

| Water Solubility | 3.07 mg/mL at 37 °C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [2][3] |

| Vapor Pressure | 0.00204 mmHg at 25°C | |

| Flash Point | > 110 °C (> 230 °F) | [2] |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized standards.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. The following protocol is based on the principles outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[6][7][8][9][10]

Principle: This method determines the temperature range over which a liquid distills under atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Graduated receiving cylinder

-

Calibrated thermometer or temperature probe

-

Heating mantle or other suitable heat source

-

Boiling chips

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Begin heating the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder within 5 to 10 minutes.

-

Record the temperature at which the first drop of distillate is collected as the initial boiling point.

-

Continue the distillation at a rate of 4 to 5 mL per minute.

-

Record the temperature at regular intervals as the distillation proceeds.

-

Record the final temperature when the last of the liquid in the flask has evaporated, which is the dry point.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a valuable tool for identity and purity assessment. The following method is based on the principles of USP General Chapter <831> Refractive Index.[11][12][13][14][15]

Principle: This method measures the ratio of the velocity of light in a vacuum to its velocity in the substance being tested.

Apparatus:

-

Abbé refractometer or a calibrated digital refractometer

-

Constant temperature water bath (e.g., 20°C or 25°C)

-

Light source (sodium D line, 589 nm)

-

Calibrated reference standards (e.g., distilled water)

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

-

Apply a few drops of the this compound sample to the surface of the fixed prism.

-

Close the prisms and allow the sample to come to thermal equilibrium (typically a few minutes).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece (for an Abbé refractometer) or wait for a stable digital reading.

-

Record the refractive index.

-

Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Determination of Density

Density is a fundamental physical property that can be used to characterize a liquid. The following protocol is based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".

Principle: This method utilizes an oscillating U-tube to determine the density of a liquid. The oscillation frequency of the U-tube changes based on the mass of the liquid it contains.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Constant temperature bath integrated into the density meter

Procedure:

-

Calibrate the digital density meter with at least two reference standards (e.g., dry air and distilled water) at the desired temperature.

-

Ensure the U-tube is clean and dry before introducing the sample.

-

Set the desired measurement temperature (e.g., 20°C or 25°C) and allow the instrument to stabilize.

-

Inject the this compound sample into the U-tube, ensuring there are no air bubbles present.

-

Allow the sample to reach thermal equilibrium within the U-tube.

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Record the density value.

-

Clean the U-tube with appropriate solvents and dry it with a stream of air or nitrogen after the measurement.

Determination of Water Solubility

Understanding the water solubility of a compound is crucial for drug delivery and formulation development. The following protocol is based on the OECD Guideline 105, "Water Solubility".

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given this compound's reported solubility, the flask method is appropriate.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., HPLC, GC)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of distilled water.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 37°C) to agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand at the same temperature to let the undissolved this compound settle.

-

Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.

-

Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

The determined concentration represents the water solubility of this compound at that specific temperature.

Determination of n-Octanol/Water Partition Coefficient (Log P)

The partition coefficient is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties. The following protocol is based on the OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".

Principle: This method determines the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase after the two immiscible liquids have reached equilibrium.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, GC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in n-octanol.

-

In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of n-octanol to water can be varied (e.g., 1:1, 1:2, 2:1).

-

Stopper the vessel and shake it vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning of the this compound between the two phases.

-

After shaking, centrifuge the vessel to ensure complete separation of the two phases.

-

Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The Log P is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Experimental Workflow for Partition Coefficient Determination

Caption: Workflow for Partition Coefficient (Log P) Determination (OECD 107)

Signaling Pathway of Propionate

This compound is readily hydrolyzed in vivo to glycerol and three molecules of propionic acid. While this compound itself is not known to directly engage in specific signaling pathways, its metabolite, propionate, is a well-characterized short-chain fatty acid (SCFA) with significant biological activity. Propionate primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).

Caption: Propionate Signaling Pathway

The activation of GPR41 and GPR43 by propionate initiates a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) levels, intracellular calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately lead to a range of physiological responses, such as the regulation of hepatic gluconeogenesis, modulation of inflammatory responses, and influence on the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). This makes the study of this compound as a propionate pro-drug a promising area for research in metabolic disorders and inflammatory diseases.

Conclusion

This compound presents a compelling profile for researchers and drug development professionals. Its well-defined physicochemical properties, combined with its role as a precursor to the biologically active molecule propionate, position it as a versatile tool in various scientific disciplines. The standardized experimental protocols provided in this guide will enable researchers to generate reliable and comparable data, facilitating a deeper understanding of this compound's behavior and potential applications. As research continues to unravel the intricate roles of short-chain fatty acids in health and disease, the utility of this compound as a research chemical and potential therapeutic delivery vehicle is poised to expand significantly.

References

- 1. This compound | C12H20O6 | CID 8763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 139-45-7 [chemicalbook.com]

- 3. CAS 139-45-7: this compound | CymitQuimica [cymitquimica.com]

- 4. gokemi.com [gokemi.com]

- 5. Refractive Index ASTM D542 [intertek.com]

- 6. store.astm.org [store.astm.org]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. uspbpep.com [uspbpep.com]

- 12. â©831⪠Refractive Index [doi.usp.org]

- 13. Revised USP Chapter <831> Refractive Index Published again for Comments - ECA Academy [gmp-compliance.org]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. mobilelocker-us-east-1.s3.amazonaws.com [mobilelocker-us-east-1.s3.amazonaws.com]

An In-depth Technical Guide on the Biological Role of Tripropionin in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripropionin is a triglyceride composed of a glycerol backbone and three propionyl fatty acid chains. Its primary biological significance lies in its role as an anaplerotic substrate, meaning it can replenish intermediates of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). Upon administration, this compound is hydrolyzed, releasing propionate, which is then converted to propionyl-CoA. Propionyl-CoA enters the Krebs cycle as succinyl-CoA, thereby augmenting the pool of cycle intermediates and enhancing cellular energy metabolism. This guide provides a comprehensive overview of the metabolic fate of this compound, its effects on cellular metabolism, relevant signaling pathways, and detailed experimental protocols for its study. While direct experimental data on this compound is limited, this guide draws upon extensive research on its metabolic product, propionate, to provide a thorough understanding of its biological role.

Introduction to this compound and Anaplerosis

This compound (glyceryl tripropionate) is a synthetic triglyceride. In the context of cellular metabolism, it serves as a pro-drug for propionate. The concept of anaplerosis is central to understanding the function of this compound. Anaplerosis refers to the replenishment of intermediates of metabolic pathways, particularly the Krebs cycle. The Krebs cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The intermediates of this cycle are crucial for not only energy production but also as precursors for the biosynthesis of various molecules. In certain pathological conditions or metabolic states, these intermediates can become depleted, impairing cellular function. Anaplerotic therapies aim to counteract this by providing substrates that can be converted into Krebs cycle intermediates.

This compound is designed to deliver propionate, a three-carbon fatty acid, which is then metabolized to propionyl-CoA. Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a key intermediate of the Krebs cycle. This anaplerotic function makes this compound a molecule of interest for conditions characterized by impaired energy metabolism.

Metabolic Pathway of this compound

The metabolic journey of this compound begins with its hydrolysis and culminates in the entry of its constituent propionyl groups into the Krebs cycle.

Cellular Uptake and Hydrolysis

This compound, as a triglyceride, is expected to be processed by lipases, which hydrolyze the ester bonds to release glycerol and three molecules of propionate. The precise mechanisms of cellular uptake and hydrolysis of this compound are not extensively detailed in the literature but are presumed to follow the general pathways of triglyceride metabolism.

Conversion to Propionyl-CoA and Entry into the Krebs Cycle

Once released, propionate is activated to propionyl-CoA by acyl-CoA synthetases in the mitochondria. The canonical pathway for propionyl-CoA metabolism involves the following steps:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.

-

Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase.

-

Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

-

Entry into the Krebs Cycle: Succinyl-CoA is an intermediate of the Krebs cycle and can be used to support energy production or biosynthetic processes.

This pathway highlights the anaplerotic potential of this compound by directly feeding into the Krebs cycle.

Metabolism of this compound to Krebs Cycle Intermediate.

Quantitative Effects on Cellular Metabolism

While direct quantitative data for this compound is scarce, studies on propionate provide valuable insights into its metabolic impact. The following tables summarize quantitative data from a study on perfused rat hearts treated with propionate, which serves as a proxy for the effects of this compound.[1]

Table 1: Effect of Propionate on Acyl-CoA Intermediates

| Metabolite | Fold Change vs. Control |

| Propionyl-CoA | ~101-fold increase |

| Methylmalonyl-CoA | 36-fold increase |

Data from perfused rat hearts treated with 3 mM propionate.[1]

Table 2: Effect of Propionate on Krebs Cycle Intermediates

| Metabolite | Change vs. Control |

| Citrate | Increased |

| 2-Ketoglutarate | Increased |

| Succinate | Increased |

| Malate | Increased |

Qualitative changes observed in perfused rat hearts treated with 3 mM propionate.[1]

Table 3: Effect of Propionate on Fuel Oxidation

| Metabolic Flux | Change vs. Control |

| Fatty Acid Oxidation | Decreased |

| Glucose Oxidation | Increased |

Data from perfused rat hearts treated with 3 mM propionate.[1]

These data indicate that the introduction of propionate leads to a significant accumulation of its downstream metabolite, propionyl-CoA, and a subsequent increase in Krebs cycle intermediates, demonstrating its anaplerotic effect. The shift from fatty acid to glucose oxidation suggests a significant alteration in cellular fuel preference.

Signaling Pathways Modulated by Propionate

Propionate, the active metabolite of this compound, has been shown to influence several key signaling pathways involved in cellular metabolism, inflammation, and cell growth.

PI3K/Akt/eNOS Pathway

In the context of diabetic neuropathy, propionate has been shown to activate the PI3K/Akt/eNOS signaling pathway.[2] This activation leads to increased production of nitric oxide (NO), which can improve cerebral microcirculation.

Propionate-mediated activation of the PI3K/Akt/eNOS pathway.

GPR43 and HDAC Inhibition

Propionate can act as a ligand for G-protein coupled receptor 43 (GPR43) and as an inhibitor of histone deacetylases (HDACs).[3] These actions can lead to the activation of downstream signaling pathways, including STAT3, mTOR, and MEK, which are involved in cell migration and proliferation.

Propionate signaling through GPR43 and HDAC inhibition.

JAK2/STAT3 and PPAR-γ Signaling

In the context of cancer biology, propionate has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[4] Conversely, it can also activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which is also implicated in cell growth inhibition.[5]

Propionate's dual role in JAK2/STAT3 and PPAR-γ signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's metabolic effects.

In Vivo Administration of this compound in a Mouse Model

Objective: To assess the in vivo metabolic effects of this compound.

Materials:

-

This compound (pharmaceutical grade)

-

Vehicle (e.g., corn oil)

-

Mice (e.g., C57BL/6 or a relevant disease model such as a propionic acidemia mouse model)[6]

-

Oral gavage needles (20-22 gauge for adult mice)[7][8][9][10]

-

Animal scale

Procedure:

-

Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.

-

Dosing:

-

Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight for oral gavage).[9]

-

Gently restrain the mouse.

-

Insert the gavage needle orally and advance it into the esophagus.

-

Slowly administer the this compound suspension.

-

Monitor the animal for any signs of distress after administration.

-

-

Sample Collection: At predetermined time points after dosing, collect blood and tissues for metabolic analysis.

Workflow Diagram:

References

- 1. WHO | JECFA [apps.who.int]

- 2. JECFA Evaluations-GLYCERYL TRIPROPIONATE- [inchem.org]

- 3. fishersci.pt [fishersci.pt]

- 4. Scholars@Duke publication: Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. [scholars.duke.edu]

- 5. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Tripropionin as a Substrate for Pancreatic Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine. Its activity is crucial for the absorption of fats and is a key target for the development of therapeutics for obesity and other metabolic disorders. The selection of an appropriate substrate is paramount for the in vitro characterization of pancreatic lipase activity and the screening of potential inhibitors. Tripropionin, a short-chain triglyceride, serves as a valuable substrate for these assays due to its solubility and susceptibility to enzymatic hydrolysis. This technical guide provides an in-depth overview of the use of this compound as a substrate for pancreatic lipase, including quantitative data for analogous substrates, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Pancreatic Lipase: Mechanism and Kinetics

Pancreatic lipase catalyzes the hydrolysis of the ester bonds at the sn-1 and sn-3 positions of triglycerides, yielding two free fatty acids and a 2-monoacylglycerol. The catalytic mechanism involves a classic Ser-His-Asp triad at the active site.

While this compound is a recognized substrate for pancreatic lipase, specific Michaelis-Menten constants (Km and Vmax) are not extensively reported in recent literature. However, kinetic data for other short- and long-chain triglycerides provide a valuable reference for understanding the enzymatic activity of pancreatic lipase.

Quantitative Data: Kinetic Parameters of Pancreatic Lipase with Various Triglyceride Substrates

The following table summarizes the kinetic parameters of pancreatic lipase with commonly used triglyceride substrates. This data is essential for comparative analysis and for understanding the influence of fatty acid chain length on enzyme activity.

| Substrate | Enzyme Source | Km | Vmax | Conditions |

| p-Nitrophenyl Palmitate | Porcine Pancreatic Lipase | 2.7 ± 0.2 µM | 0.019 s⁻¹ | pH 8.0, 37°C, 5 mM sodium deoxycholate |

| Triolein | Porcine Pancreatic Lipase | 170.901 ± 7.544 µmol·mL⁻¹ | 88735 ± 4036.741 µmol·mL⁻¹·hour⁻¹ | Not specified |

| Tributyrin | Human Pancreatic Lipase | Not specified | 1800 U/mg | Not specified |

| Trioctanoin | Human Pancreatic Lipase | Not specified | 2250 U/mg | Not specified |

Note: The units for Km and Vmax vary between studies and are presented as reported in the source literature.

The Role of Colipase and Bile Salts

In the physiological environment of the duodenum, the activity of pancreatic lipase is modulated by the presence of colipase and bile salts. Bile salts are necessary to emulsify dietary fats, but at concentrations above their critical micellar concentration, they can inhibit pancreatic lipase by displacing it from the lipid-water interface. Colipase, a small protein secreted by the pancreas, anchors lipase to the bile salt-covered lipid interface, thus restoring its activity.

Experimental Protocols

Assay of Pancreatic Lipase Activity using this compound with the pH-Stat Technique

The pH-stat technique is a reliable method for continuously monitoring the activity of pancreatic lipase by titrating the fatty acids released during the hydrolysis of triglycerides. This protocol is adapted from established methods for other triglyceride substrates and is suitable for use with this compound.

Principle: The enzymatic hydrolysis of this compound releases propionic acid, causing a decrease in the pH of the reaction mixture. A pH-stat automatically maintains a constant pH by adding a titrant (e.g., NaOH), and the rate of titrant addition is directly proportional to the rate of the enzymatic reaction.

Materials:

-

Porcine Pancreatic Lipase (Type II)

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl₂)

-

Sodium Taurodeoxycholate (NaTDC) (for assays including bile salts)

-

Porcine Colipase (for assays including colipase)

-

Sodium Hydroxide (NaOH) solution (e.g., 0.01 M, standardized)

-

pH-stat apparatus (including a thermostated reaction vessel, pH electrode, and automated burette)

-

Magnetic stirrer

Procedure:

-

Prepare the Assay Buffer: Prepare a Tris-HCl buffer containing NaCl and CaCl₂. For assays investigating the effect of bile salts and colipase, include NaTDC and colipase in the buffer.

-

Set up the pH-Stat:

-

Calibrate the pH electrode at the desired reaction pH (e.g., pH 8.0).

-

Thermostate the reaction vessel to the desired temperature (e.g., 37°C).

-

Fill the automated burette with the standardized NaOH solution.

-

-

Prepare the Substrate Emulsion:

-

Add a defined volume of the assay buffer to the reaction vessel.

-

While stirring, add a known amount of this compound to create an emulsion. The concentration of this compound should be varied to determine kinetic parameters.

-

-

Initiate the Reaction:

-

Allow the substrate emulsion to equilibrate to the reaction temperature and pH.

-

Initiate the enzymatic reaction by adding a small, known volume of the pancreatic lipase solution to the reaction vessel.

-

-

Monitor the Reaction:

-

The pH-stat will automatically add NaOH to maintain the set pH as propionic acid is released.

-

Record the volume of NaOH added over time. The initial linear rate of NaOH consumption corresponds to the initial velocity of the reaction.

-

-

Calculate Enzyme Activity:

-

One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.

-

Calculate the rate of propionic acid release from the rate of NaOH addition and the molarity of the NaOH solution.

-

Visualizations

Catalytic Mechanism of Pancreatic Lipase

Caption: Catalytic cycle of pancreatic lipase showing the Ser-His-Asp triad.

Interaction of Pancreatic Lipase, Colipase, and Bile Salts

Caption: Role of colipase in overcoming bile salt inhibition of pancreatic lipase.

Experimental Workflow for pH-Stat Lipase Assay

Caption: Workflow for measuring pancreatic lipase activity using a pH-stat.

Conclusion

This compound is a suitable substrate for the in vitro study of pancreatic lipase. While specific kinetic parameters for this compound are not as readily available as for other triglycerides, the experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers. The pH-stat method, in particular, offers a robust and direct means of quantifying the enzymatic hydrolysis of this compound. A thorough understanding of the interplay between pancreatic lipase, its substrate, colipase, and bile salts is essential for the accurate interpretation of experimental data and for the successful development of novel therapeutics targeting lipid metabolism.

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Tripropionin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of tripropionin (glyceryl tripropionate), a triglyceride of significant interest in various research and development applications. Detailed experimental protocols for two primary synthesis routes are presented, along with methodologies for purification and analytical characterization. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a triglyceride formed from the esterification of glycerol with three molecules of propionic acid. Its utility spans various scientific domains, including its use as a plasticizer, a solvent for flavorings, and in pharmaceutical research as a component in drug delivery systems. The controlled synthesis and rigorous purification of this compound are paramount to ensure the reliability and reproducibility of experimental outcomes. This document outlines two effective methods for its preparation in a laboratory setting: the direct esterification of glycerol with propionic acid and the reaction of glycerol with propionyl chloride.

Synthesis of this compound

Two principal methods for the laboratory synthesis of this compound are detailed below. The choice of method may depend on the availability of reagents, desired purity, and scale of the reaction.

Method 1: Direct Esterification of Glycerol with Propionic Acid

This method involves the acid-catalyzed esterification of glycerol with an excess of propionic acid, with the continuous removal of water to drive the reaction to completion.

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: Glycerol and an excess of propionic acid are added to the flask. A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is then introduced. Toluene is added as an azeotropic agent to facilitate water removal.

-

Pre-heating (Optional but Recommended): The mixture of glycerol and propionic acid can be pre-heated at 50-80°C for 3-6 hours prior to the addition of the catalyst and toluene. This step has been shown to improve the overall yield.[1]

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the glycerol is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid, followed by washing with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator.

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Value |

| Molar Ratio (Glycerol:Propionic Acid) | 1:9 |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid |

| Catalyst Loading | Not specified in detail, but typically 1-5 mol% relative to glycerol |

| Reaction Temperature | Reflux temperature of toluene (approx. 110°C) |

| Reaction Time | Monitored by TLC until completion |

| Azeotropic Agent | Toluene |

| Reported Glycerol Conversion | >96% (selectivity for this compound not specified) |

Method 2: Synthesis from Glycerol and Propionyl Chloride

This method offers a faster alternative to direct esterification and typically proceeds at lower temperatures. It involves the reaction of glycerol with propionyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The reaction is carried out under an inert atmosphere.

-

Reagents: Glycerol is dissolved in a suitable solvent, such as pyridine or a mixture of an inert solvent and pyridine. The flask is cooled in an ice bath.

-

Addition of Propionyl Chloride: Propionyl chloride is added dropwise from the dropping funnel to the cooled glycerol solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction mixture is quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with dilute hydrochloric acid to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Table 2: Reaction Parameters for Synthesis from Propionyl Chloride

| Parameter | Value |

| Molar Ratio (Glycerol:Propionyl Chloride) | 1:3.3 (a slight excess of propionyl chloride) |

| Base | Pyridine (acts as both solvent and acid scavenger) |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | Monitored by TLC until completion |

| Work-up Solvents | Diethyl ether or ethyl acetate for extraction |

| Expected Yield | High (quantitative yields are common for acylation with acid chlorides) |

Purification of this compound

The crude this compound obtained from either synthesis method requires purification to remove unreacted starting materials, byproducts (mono- and dipropionin), and residual catalyst or solvent.

Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point.

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is set up for vacuum distillation.

-

The pressure is reduced, and the flask is heated.

-

The fraction distilling at the appropriate temperature and pressure is collected.

Table 3: Physical Properties and Distillation Parameters for this compound

| Parameter | Value |

| Boiling Point | 175-176 °C at 20 mmHg |

| Molecular Weight | 260.28 g/mol |

| Density | ~1.08 g/mL at 25°C |

Silica Gel Column Chromatography

For achieving high purity, particularly for removing structurally similar mono- and di-esters, silica gel column chromatography is the preferred method.

-

Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing pure this compound.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure.

Table 4: Recommended Parameters for Column Chromatography

| Parameter | Recommendation |

| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of 0% to 20% Ethyl Acetate in Hexane |

| Monitoring | TLC with visualization by staining (e.g., potassium permanganate) |

Analytical Characterization for Purity Assessment

The purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography (GC)

GC is a powerful tool for assessing the purity of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) is injected into the GC.

-

Analysis: The sample is separated on a capillary column, and the components are detected, typically by a Flame Ionization Detector (FID).

Table 5: Suggested GC-FID Conditions for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to analyze this compound, particularly for detecting less volatile impurities.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

Injection: The sample is injected onto a C18 column.

-

Analysis: The components are separated using a gradient of an organic solvent in water and detected by a UV detector (as this compound has a weak chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be more suitable if available).

Table 6: Suggested HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or ELSD/CAD) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound.

Table 7: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~5.27 | m | CH of glycerol backbone |

| ~4.31 | dd | CH₂ of glycerol backbone | |

| ~4.15 | dd | CH₂ of glycerol backbone | |

| ~2.34 | q | -C(=O)-CH₂-CH₃ | |

| ~1.15 | t | -C(=O)-CH₂-CH₃ | |

| ¹³C NMR | ~173 | s | C=O |

| ~68 | d | CH of glycerol backbone | |

| ~62 | t | CH₂ of glycerol backbone | |

| ~27 | t | -C(=O)-CH₂-CH₃ | |

| ~9 | q | -C(=O)-CH₂-CH₃ |

Visualized Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

References

Tripropionin (CAS 139-45-7): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropionin (CAS 139-45-7), a triglyceride composed of glycerol and three molecules of propionic acid, has emerged as a versatile molecule in various research and development domains. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in drug delivery, its metabolic effects on lipid profiles, and its anaplerotic potential in cellular metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction

This compound, also known as glyceryl tripropionate, is a short-chain triglyceride that is readily hydrolyzed in vivo to glycerol and propionic acid.[1][2] This metabolic characteristic underpins its diverse biological activities and therapeutic potential. Its physical and chemical properties, including its role as a solvent and emulsifier, further expand its utility in pharmaceutical formulations.[3][4] This guide will delve into the primary research areas where this compound is actively being investigated.

Drug Delivery Applications

This compound's biocompatibility and ability to form stable nanoemulsions make it an attractive vehicle for the delivery of hydrophobic drugs.[5] Its use in lipid-stabilized nanodroplets has been shown to effectively encapsulate therapeutic agents, offering a promising platform for targeted drug delivery.

Quantitative Data: Nanoparticle-based Drug Delivery

The following table summarizes the key performance metrics of this compound-based nanodroplets for the delivery of the anti-cancer drug combretastatin A4.

| Parameter | Value | Reference |

| Encapsulation Efficiency | ~76% | [5] |

| Drug Concentration | ~1.3 mg/mL | [5] |

| Release Profile | Sustained release observed for up to 7 days | [6] |

Experimental Protocol: Preparation of this compound-based Nanoparticles

This protocol describes a general method for the preparation of drug-loaded this compound nanoparticles using the emulsion-solvent evaporation technique.

Materials:

-

This compound

-

Hydrophobic drug (e.g., combretastatin A4)

-

Polymeric stabilizer (e.g., PLGA)

-

Organic solvent (e.g., dichloromethane)

-

Aqueous phase (e.g., deionized water with a surfactant like polyvinyl alcohol)

-

Homogenizer

-

Rotary evaporator

Method:

-

Dissolve the hydrophobic drug and the polymeric stabilizer in the organic solvent.

-

Add this compound to this organic phase.

-

Prepare the aqueous phase containing a surfactant.

-

Add the organic phase to the aqueous phase dropwise while continuously stirring to form a primary emulsion.

-

Subject the primary emulsion to high-speed homogenization to reduce the droplet size and form a nanoemulsion.

-

Remove the organic solvent using a rotary evaporator under reduced pressure.

-

The resulting aqueous suspension contains the drug-loaded this compound nanoparticles.

-

The nanoparticles can be collected by centrifugation and washed to remove any unencapsulated drug and excess surfactant.

-

Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Experimental Workflow: Drug Encapsulation and Release

References

- 1. Effects of dietary propionate on carbohydrate and lipid metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dietary propionate on carbohydrate and lipid metabolism in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 3. Propionate may mediate the hypocholesterolemic effects of certain soluble plant fibers in cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Action of pancreatic lipase on monomeric this compound in the presence of water-miscible organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanoparticle drug delivery characterization for fluticasone propionate and in vitro testing 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Tripropionin by Lipases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of tripropionin, a short-chain triglyceride, by various lipases. It covers the core biochemical principles, quantitative kinetic data, detailed experimental protocols, and factors influencing the reaction, serving as a critical resource for professionals in biotechnology and pharmaceutical development.

Introduction: The Significance of Lipase-Mediated Hydrolysis

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, yielding fatty acids and glycerol.[1][2] Their action is typically initiated at an oil-water interface, a phenomenon known as interfacial activation, which is a hallmark of "true" lipases and distinguishes them from esterases.[3] this compound, a triglyceride composed of a glycerol backbone and three propionic acid chains, serves as an excellent model substrate for studying lipase activity. Its relatively simple structure and the properties of the resulting short-chain fatty acid make it ideal for various quantitative assays.[4][5] Understanding the hydrolysis of this compound is fundamental for applications ranging from food technology and biofuel production to the development of therapeutics targeting fat metabolism.[6][7]

The Biochemical Pathway of this compound Hydrolysis

The hydrolysis of this compound is a stepwise process where the lipase sequentially cleaves the ester linkages, typically at the sn-1 and sn-3 positions for stereospecific lipases.[8][9] This process releases propionic acid at each step, generating 1,2-dipropionin and subsequently 2-monopropionin, before the final hydrolysis to glycerol. Acyl migration, particularly in diglycerides and monoglycerides, can occur non-enzymatically, potentially leading to the hydrolysis of fatty acids from the sn-2 position.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Catalysis by adsorbed enzymes. The hydrolysis of this compound by pancreatic lipase adsorbed to siliconized glass beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the lipolytic enzyme action. III. Hydrolysis of tripropionyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Holistic engineering of Cal-A lipase chain-length selectivity identifies triglyceride binding hot-spot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Purification and characterization of an extracellular lipase from a thermophilic Rhizopus oryzae strain isolated from palm fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tripropionin: A Technical Guide for Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, a short-chain triglyceride, is gaining significant attention in the scientific community for its potential applications in biochemical research and drug development. Composed of a glycerol backbone esterified with three propionic acid molecules, this compound serves as a readily metabolizable source of propionate, a short-chain fatty acid with diverse physiological roles. This technical guide provides an in-depth overview of this compound, its biochemical properties, its role as an anaplerotic substrate, and its influence on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Biochemical and Physical Properties of this compound

This compound is a clear, colorless to pale yellow, oily liquid with a faint, fruity, or buttery odor.[1] It is a triglyceride and a propanoate ester.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₆ | [2] |

| Molecular Weight | 260.28 g/mol | [2] |

| CAS Number | 139-45-7 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 175-176 °C at 20 mmHg | [4] |

| Density | 1.082 g/mL at 25 °C | [5] |

| Water Solubility | 0.23 g/L at 25 °C | [6] |

| logP | 1.36 | [6] |

Metabolism and Anaplerotic Role of this compound

Upon ingestion or administration, this compound is hydrolyzed by lipases into glycerol and three molecules of propionic acid (propionate). Propionate is readily absorbed and transported to the liver, where it serves as a key anaplerotic substrate for the Krebs cycle (also known as the citric acid or TCA cycle).[7][8]

Anaplerosis is the process of replenishing Krebs cycle intermediates that have been extracted for biosynthesis. Propionate enters the Krebs cycle after being converted to propionyl-CoA and then to succinyl-CoA. This replenishment of Krebs cycle intermediates is crucial for maintaining cellular energy homeostasis and supporting various biosynthetic pathways.[7]

The metabolic fate of this compound and the anaplerotic entry of propionate into the Krebs cycle are depicted in the following diagram.

Impact on Cellular Metabolism: Quantitative Data

The administration of this compound or its metabolite, propionate, has been shown to significantly alter cellular metabolism. The following tables summarize quantitative data from various studies.

Table 1: Effects of Propionate on Hepatic Metabolism in Rats [9][10]

| Parameter | Control | Propionate Infusion (low dose) | Propionate Infusion (high dose) |

| Plasma Propionate (µM) | ~10 | ~350 | ~1000 |

| Hepatic Propionyl-CoA (nmol/g) | ~5 | ~40 | ~90 |

| Endogenous Glucose Production (mg/kg/min) | ~8 | ~9.6 | ~16 |

| Hepatic Malate (nmol/g) | ~200 | ~400 | ~600 |

| Hepatic Succinate (nmol/g) | ~100 | ~200 | ~300 |

| Pyruvate Cycling/Mitochondrial Flux (%) | 6 | 120-180 | >1800 |

Table 2: Effects of Propionate on Lipid Synthesis in Rat Hepatocytes [11][12]

| Parameter | Control | Propionate (0.1 mM) | Propionate (1.0 mM) |

| Cholesterol Synthesis from [¹⁴C]acetate (% inhibition) | 0 | ~50 | >80 |

| Triacylglycerol Synthesis from [¹⁴C]acetate (% inhibition) | 0 | ~50 | >80 |

| Fatty Acid Synthesis from ³H₂O (% inhibition) | 0 | Not Reported | significant inhibition |

Signaling Pathways Modulated by this compound Metabolites

Propionate, the primary metabolite of this compound, has been demonstrated to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and metabolism.

G-Protein Coupled Receptors (GPR41/43)

Propionate is an agonist for G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[5] Activation of these receptors can influence hormone secretion and immune responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]

- 4. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and anaplerotic applications of in vitro models of propionic acidemia and methylmalonic acidemia using patient-derived primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Correlating chemical sensitivity and basal gene expression reveals mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Propionate Increases Hepatic Pyruvate Cycling and Anaplerosis and Alters Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propionate Increases Hepatic Pyruvate Cycling and Anaplerosis and Alters Mitochondrial Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differences in propionate-induced inhibition of cholesterol and triacylglycerol synthesis between human and rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of propionate on lipid biosynthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Orally Administered Tripropionin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo fate and metabolism of orally administered tripropionin. Drawing upon established principles of lipid digestion and short-chain fatty acid metabolism, this document outlines the absorption, distribution, metabolism, and excretion (ADME) of this triglyceride. While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes the known metabolic pathways of its constituent parts—glycerol and propionate—to construct a detailed picture of its biological journey.

Introduction to this compound

This compound, also known as glyceryl tripropionate, is a triglyceride composed of a glycerol backbone esterified with three propionic acid molecules.[1] As a short-chain triglyceride, its metabolic fate is primarily dictated by the enzymatic processes governing lipid digestion and the subsequent utilization of its hydrolysis products. Understanding the ADME profile of this compound is crucial for its application in research, particularly in studies related to energy metabolism and the physiological effects of propionate.

Data Presentation: The Metabolic Fate of this compound Components

Due to a lack of specific in vivo pharmacokinetic studies on this compound, this section presents data on the metabolic pathways of its hydrolysis products: propionate and glycerol.

Table 1: Metabolic Pathways of Propionate

| Metabolic Pathway | Description | Key Enzymes | Primary Tissues | End Products |

| Canonical Anaplerotic Pathway | Propionate is converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle as succinyl-CoA. This is the primary oxidative fate. | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Liver, Kidney | Succinyl-CoA (for TCA cycle) |

| Anabolic Condensation Pathway | Two molecules of propionyl-CoA condense to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). This is a non-oxidative pathway. | To be fully elucidated | Heart, Kidney, Brown Adipose Tissue, Liver, Muscle | trans-2-methyl-2-pentenoyl-CoA |

Table 2: Metabolic Pathways of Glycerol

| Metabolic Pathway | Description | Key Enzymes | Primary Tissues | End Products |

| Glycolysis/Gluconeogenesis | Glycerol is phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis. | Glycerol kinase, Glycerol-3-phosphate dehydrogenase | Liver, Kidneys | Pyruvate (from glycolysis), Glucose (from gluconeogenesis) |

Experimental Protocols

The following sections detail generalized experimental methodologies that are standard for investigating the ADME of orally administered compounds. These protocols are based on established practices and can be adapted for specific studies on this compound.

In Vivo Oral Administration (Gavage) in Rodent Models

This protocol describes the standard procedure for oral administration of a test compound to rats.[2][3][4][5]

Objective: To deliver a precise dose of this compound directly into the stomach of a rat.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., corn oil, water with emulsifier)

-

Gavage needle (flexible or stainless steel with a ball tip)

-

Syringe

Procedure:

-

Animal Preparation: Rats are fasted overnight with free access to water to ensure an empty stomach for consistent absorption.

-

Dose Preparation: this compound is formulated in a suitable vehicle at the desired concentration.

-

Restraint: The rat is firmly but gently restrained to immobilize the head and body.

-

Gavage Needle Insertion: The gavage needle, attached to the syringe containing the dose, is carefully inserted into the mouth and guided along the esophagus into the stomach. The animal's swallowing reflex aids this process.[5]

-

Dose Administration: The plunger of the syringe is slowly depressed to deliver the this compound formulation.

-

Post-Administration Monitoring: The animal is returned to its cage and monitored for any signs of distress.

Pharmacokinetic Study: Blood Sampling and Analysis

This protocol outlines the collection of blood samples to determine the plasma concentration-time profile of this compound's metabolites.

Objective: To quantify the concentration of propionate and other potential metabolites in plasma over time after oral administration of this compound.

Materials:

-

Rats administered with this compound

-

Anesthetic (e.g., isoflurane)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Blood Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing, blood samples are collected from a suitable site (e.g., tail vein, saphenous vein).

-

Plasma Separation: The blood samples are centrifuged to separate the plasma.

-

Sample Preparation: Plasma samples are processed to extract the analytes of interest. This may involve protein precipitation followed by derivatization to make the analytes suitable for analysis.

-

Analytical Quantification: The concentrations of propionate and any other identified metabolites are determined using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Tissue Distribution Study Using Radiolabeling

This protocol describes a method to determine the distribution of this compound-derived components in various tissues.[9]

Objective: To quantify the amount of radiolabeled this compound metabolites in different organs and tissues at various time points after oral administration.

Materials:

-

Radiolabeled this compound (e.g., 14C-labeled propionate or glycerol)

-

Rats

-

Scintillation counter or quantitative whole-body autoradiography (QWBA) equipment

Procedure:

-

Administration of Radiolabeled Compound: Rats are orally administered with radiolabeled this compound.

-

Tissue Collection: At selected time points, animals are euthanized, and various tissues and organs (e.g., liver, kidney, heart, brain, adipose tissue, muscle) are collected.

-

Sample Processing: Tissues are weighed and homogenized.

-

Quantification of Radioactivity: The amount of radioactivity in each tissue homogenate is measured using a liquid scintillation counter. Alternatively, QWBA can be used on whole-body sections to visualize and quantify the distribution of the radiolabel.[9]

Excretion Study: Urine and Feces Collection

This protocol details the collection of excreta to determine the route and extent of elimination of this compound metabolites.[10][11][12][13][14]

Objective: To quantify the amount of this compound-derived metabolites excreted in urine and feces over a defined period.

Materials:

-

Metabolic cages designed for the separate collection of urine and feces

-

Rats administered with this compound (radiolabeled or unlabeled)

-

Analytical instrumentation for quantification

Procedure:

-

Housing in Metabolic Cages: Following oral administration of this compound, rats are housed individually in metabolic cages.

-

Sample Collection: Urine and feces are collected at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

-

Sample Processing: The total volume of urine and weight of feces are recorded. Aliquots of urine and homogenized feces are taken for analysis.

-

Quantification: The amount of metabolites in the urine and fecal samples is quantified using appropriate analytical methods (e.g., LC-MS/MS for unlabeled compounds, scintillation counting for radiolabeled compounds).

In Vivo Fate and Metabolism of this compound

Absorption

Upon oral administration, this compound travels to the small intestine where it undergoes hydrolysis.[15][16]

-

Hydrolysis in the Gastrointestinal Tract: As a triglyceride, this compound is a substrate for pancreatic lipase.[17][18][19][20][21] This enzyme, present in the lumen of the small intestine, catalyzes the hydrolysis of the ester bonds, releasing glycerol and three molecules of propionic acid.[15] The gut microbiota may also contribute to the hydrolysis of any this compound that reaches the lower gastrointestinal tract.

-

Absorption of Hydrolysis Products: Glycerol and propionate are readily absorbed by the intestinal epithelial cells. Propionate, as a short-chain fatty acid, is primarily absorbed in the colon by passive diffusion and carrier-mediated transport.

Distribution

Following absorption, glycerol and propionate enter the portal circulation and are transported to the liver.

-

Hepatic First-Pass Metabolism: The liver is the primary site for the metabolism of both glycerol and propionate.[22] A significant portion of the absorbed propionate is metabolized by the liver before reaching systemic circulation.

-

Systemic Distribution: Propionate that bypasses hepatic metabolism, along with glycerol-derived metabolites, enters the systemic circulation and is distributed to various tissues throughout the body, including the heart, kidneys, and skeletal muscle.[23]

Metabolism

The metabolic fate of this compound is determined by the individual pathways of glycerol and propionate.

-

Metabolism of Propionate:

-

Tricarboxylic Acid (TCA) Cycle: The main catabolic pathway for propionate involves its conversion to propionyl-CoA, which is then metabolized to succinyl-CoA. Succinyl-CoA enters the TCA cycle for energy production.

-

Gluconeogenesis: In the liver, propionate can serve as a substrate for gluconeogenesis, contributing to the synthesis of glucose.

-

Anabolic Pathways: Propionyl-CoA can also be used in anabolic processes, such as the synthesis of odd-chain fatty acids and cholesterol. Recent research has also identified a pathway where two propionyl-CoA molecules condense to form a six-carbon metabolite.

-

-

Metabolism of Glycerol:

-

Energy Production: In the liver, glycerol is converted to dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, which can then be further metabolized to pyruvate to generate ATP.[24]

-

Glucose Synthesis: DHAP can also enter the gluconeogenic pathway to be converted into glucose.[22]

-

Triglyceride Synthesis: Glycerol can be re-esterified with fatty acids to form new triglycerides.

-

Excretion

The primary route of excretion for the metabolic end products of this compound is through respiration and urination.

-

Carbon Dioxide: The complete oxidation of propionate and glycerol through the TCA cycle and cellular respiration results in the formation of carbon dioxide, which is exhaled.

-

Urinary Excretion: Any excess propionate or its metabolites that are not utilized by the body can be excreted in the urine. The glycerol backbone, being integrated into central carbon metabolism, does not have a direct urinary excretion route in its original form.

Conclusion

The in vivo fate of orally administered this compound is characterized by its rapid hydrolysis in the small intestine into glycerol and propionate. These components are then absorbed and enter central metabolic pathways. Propionate is primarily metabolized in the liver, serving as an energy source via the TCA cycle and as a substrate for gluconeogenesis and other anabolic processes. Glycerol also enters hepatic metabolism, contributing to glycolysis, gluconeogenesis, and triglyceride synthesis. The ultimate end products are largely carbon dioxide, which is exhaled, with minor amounts of metabolites potentially excreted in the urine. Further research involving in vivo pharmacokinetic studies with labeled this compound is necessary to provide specific quantitative data on its bioavailability, tissue distribution, and excretion.

References

- 1. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]

- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. mdpi.com [mdpi.com]

- 7. Methods and Analysis of Biological Contaminants in the Biomanufacturing Industry [mdpi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. qps.com [qps.com]